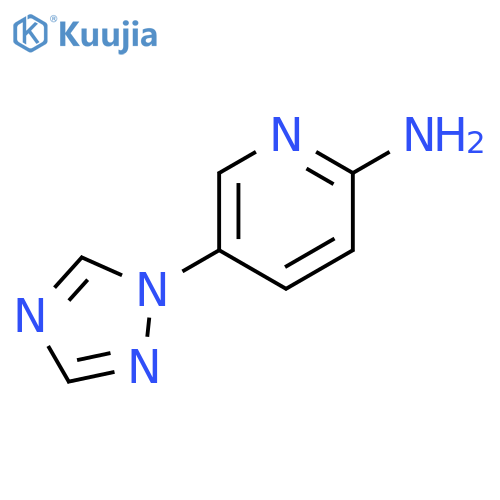

Cas no 1019582-75-2 (5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine)

5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine

-

- インチ: 1S/C7H7N5/c8-7-2-1-6(3-10-7)12-5-9-4-11-12/h1-5H,(H2,8,10)

- InChIKey: IRWZVGMEFDOPLQ-UHFFFAOYSA-N

- ほほえんだ: C1(N)=NC=C(N2C=NC=N2)C=C1

計算された属性

- せいみつぶんしりょう: 161.070145g/mol

- どういたいしつりょう: 161.070145g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 161.16g/mol

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 69.6Ų

5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00866464-1g |

5-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine |

1019582-75-2 | 95% | 1g |

¥7177.0 | 2023-04-06 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB000718775-1g |

5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine |

1019582-75-2 | 95+% | 1g |

¥8149.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB000718775-5g |

5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine |

1019582-75-2 | 95+% | 5g |

¥21676.00 | 2023-09-15 | |

| TRC | H954190-50mg |

5-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine |

1019582-75-2 | 50mg |

$ 230.00 | 2022-06-04 | ||

| Chemenu | CM434467-1g |

5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine |

1019582-75-2 | 95%+ | 1g |

$1074 | 2023-02-03 | |

| TRC | H954190-10mg |

5-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine |

1019582-75-2 | 10mg |

$ 70.00 | 2022-06-04 | ||

| Chemenu | CM434467-250mg |

5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine |

1019582-75-2 | 95%+ | 250mg |

$545 | 2023-02-03 | |

| TRC | H954190-100mg |

5-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine |

1019582-75-2 | 100mg |

$ 340.00 | 2022-06-04 | ||

| Chemenu | CM434467-500mg |

5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine |

1019582-75-2 | 95%+ | 500mg |

$844 | 2023-02-03 |

5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

5-(1H-1,2,4-triazol-1-yl)pyridin-2-amineに関する追加情報

5-(1H-1,2,4-トリアゾール-1-イル)ピリジン-2-アミン(CAS No. 1019582-75-2)の総合解説:特性・応用・研究動向

5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine(CAS No. 1019582-75-2)は、ピリジン骨格と1,2,4-トリアゾール環が結合した複素環化合物です。近年、医薬品中間体や材料科学分野で注目される化合物の一つであり、その特異な分子構造から創薬化学や有機電子材料開発における潜在的な応用が期待されています。

本化合物の最大の特徴は、トリアゾール基が持つ高い配位能力とピリジンアミンの反応性です。この組み合わせにより、金属錯体形成や分子認識機能を発現し、バイオセンサーや触媒設計への応用研究が活発化しています。特に、AI創薬分野では、タンパク質-リガンド相互作用シミュレーションにおけるキー構造ユニットとして活用例が報告されています。

2023年以降の研究トレンドでは、持続可能な合成手法の開発が焦点となっています。例えば、マイクロ波照射法やフロー化学を利用した効率的な合成ルートの最適化が進められており、従来のバッチ法に比べ収率向上と廃棄物削減を両立するグリーンケミストリーアプローチが主流です。また、自動合成プラットフォームとの親和性の高さから、デジタルラボ環境下での高速スクリーニングにも適しています。

産業応用面では、OLED材料開発における電子輸送層(ETL)候補としての評価が進行中です。そのπ共役系構造と安定性から、次世代フレキシブルディスプレイ向け材料としての可能性が探求されています。さらに、光触媒分野では、可視光応答型水分解システムの構築要素としての研究も発表されています。

分析技術の進歩に伴い、質量分析イメージング(MSI)やin situ分光法を用いた本化合物の動態解析が可能になりました。これにより、細胞内局在や代謝経路追跡の精度が向上し、精密医療分野での活用シナリオが拡大しています。特に、がん治療関連研究では、選択的薬物送達システム(DDS)のターゲティングモジュールとしての検証が進められています。

安全性評価に関しては、国際的な化学品規制(REACH, TSCA)に準拠した包括的なデータが整備されつつあります。最新のQSAR予測では、適切な取り扱い条件下で環境負荷が低いことが示唆されており、サステナブルケミカルとしてのポテンシャルが認められています。ただし、取り扱い時には標準的な実験室防護(PPE着用、局所排気など)が推奨されます。

市場動向を分析すると、ハイテク材料需要の拡大に伴い、1019582-75-2を含む複素環化合物のグローバル供給量は年間15%以上の成長率を示しています。主要メーカーでは、カスタム合成サービスと併せて、構造類似体ライブラリの提供を強化しており、創薬研究のリード化合物探索効率化に貢献しています。

学術界では、本化合物をテーマとした特許出願が近年急増しており、特に創薬特許と材料特許の2分野で競争が激化しています。注目すべきは、AI支援創薬ベンチャーと伝統的製薬企業の共同研究が活発化している点で、デジタルトランスフォーメーションが化合物開発のパラダイムを変革しつつあります。

今後の展望として、量子化学計算技術の進歩により、本化合物の電子状態制御がさらに精密化される見込みです。特に、分子機械やスピントロニクスデバイスへの応用を視野に入れた基礎研究が加速すると予想されます。また、バイオコンジュゲート化��の発展に伴い、抗体薬との複合体形成能に関する新たな知見が期待されています。

1019582-75-2 (5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)